tert-Butyl 2,2,2-trichloroacetimidate
Overview
Description
tert-Butyl 2,2,2-trichloroacetimidate is a chemical compound that is not directly mentioned in the provided papers. However, tert-butyl groups and imidate functionalities are common in synthetic organic chemistry and are often used as protecting groups or intermediates in the synthesis of various organic compounds. For instance, tert-butanesulfinyl aldimines and ketimines are used as precursors in the synthesis of protected 1,2-amino alcohols, which suggests that tert-butyl groups are important in the stabilization and protection of reactive intermediates during synthesis .
Synthesis Analysis
The synthesis of compounds containing tert-butyl groups can be complex and requires careful planning to ensure high yields and selectivity. For example, tert-butanesulfinyl aldimines and ketimines are synthesized by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which then can be used to produce a wide range of highly enantioenriched amines . The tert-butyl group in these cases serves as a chiral directing group and can be readily cleaved after nucleophilic addition .
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl groups can be quite bulky, leading to strong intramolecular steric interactions. This is evident in the synthesis of crowded molecules such as alkyltri-tert-butylsilanes and related compounds, where the tert-butyl groups can influence the bond angles and lengths due to their size .
Chemical Reactions Analysis
tert-Butyl groups can affect the reactivity of the compounds they are part of. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized via an intramolecular lactonization reaction, which is a type of chemical reaction that can be influenced by the presence of tert-butyl groups . Additionally, tert-butyl groups can stabilize reactive intermediates, as seen in the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, where the tert-butyl group likely contributes to the stability of the molecule during its synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-containing compounds can vary widely depending on the specific structure and other functional groups present. However, the tert-butyl group itself is known for imparting steric bulk, which can influence properties such as solubility, melting point, and boiling point. For example, the tert-butyl group in the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one contributes to the crystalline structure of the compound, as evidenced by its orthorhombic space group and specific crystallographic parameters .
Scientific Research Applications
1. Catalyst for tert-Butylation of Alcohols and Phenols
tert-Butyl 2,2,2-trichloroacetimidate is used as a tert-butylation reagent, particularly effective in the presence of a noncoordinating acid-base catalyst. This method facilitates the tert-butylation of alcohols and phenols while preserving acid-sensitive groups like ketal, Boc, and boronate esters (Fandrick et al., 2021).
2. Protective Group for Alcohols
The compound has been identified as an efficient protective group for alcohols, offering the advantage of being deprotected under mild conditions and maintaining orthogonal stability with other protective groups like acetate and tert-butyldimethylsilyl (TBS) protections (Yu et al., 1999).
3. Conversion of Carbamates
tert-Butyl 2,2,2-trichloroacetimidate is used in the conversion of O-2-(trimethylsilyl) ethyl carbamates and O-tert-butyl carbamates to O-benzyl carbamates. This process is compatible with various functionalities and proceeds without racemization (Barrett & Pilipauskas, 1990).
4. Synthesis of α-D-Galactopyranosides and α-D-Glucopyranosides
This reagent has been applied in the synthesis of α-D-galacto- and α-D-glucopyranosides, showing high yield and good α-stereoselectivity, especially when used with specific catalysts and solvents (Wegmann & Schmidt, 1987).
5. Synthesis of Pharmaceutical Intermediates
It plays a critical role in the synthesis of pharmaceutical intermediates, as demonstrated in the thermal Overman rearrangement of a glucal derivative, highlighting its utility in developing continuous processes for pharmaceutical manufacturing (Amann et al., 2016).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
properties
IUPAC Name |
tert-butyl 2,2,2-trichloroethanimidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl3NO/c1-5(2,3)11-4(10)6(7,8)9/h10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDYHPBXDZWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=N)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370451 | |
Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,2,2-trichloroacetimidate | |
CAS RN |
98946-18-0 | |
Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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